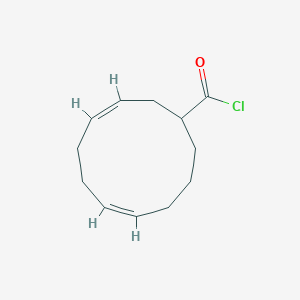
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is an organic compound characterized by a cycloundecane ring with two conjugated double bonds at positions 3 and 7, and a carbonyl chloride functional group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride typically involves the cyclization of appropriate precursors followed by the introduction of the carbonyl chloride group. One common method involves the use of a Wittig reaction to form the diene system, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of strong bases and chlorinating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors to control temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. Chlorination is typically carried out using thionyl chloride or phosphorus trichloride in the presence of a catalyst to ensure complete conversion of the intermediate to the desired carbonyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or diols.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Aldehydes, alcohols.
Substitution: Esters, amides, thioesters.
Wissenschaftliche Forschungsanwendungen
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that can alter their function. The diene system can also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,7Z)-3,7-Octadecadienoic acid: Similar diene system but with a carboxylic acid group instead of a carbonyl chloride.
(3Z,7Z,10Z)-1-oxa-6-azacyclododeca-3,7,10-triene: Contains a similar diene system but with additional heteroatoms in the ring structure.
Uniqueness
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride is unique due to its combination of a cycloundecane ring with conjugated double bonds and a reactive carbonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H17ClO |
|---|---|
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
(3Z,7Z)-cycloundeca-3,7-diene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h1,3,6,8,11H,2,4-5,7,9-10H2/b3-1-,8-6- |
InChI-Schlüssel |
POCBECWMEMOUGE-RIGHRHSVSA-N |
Isomerische SMILES |
C1C/C=C\CC/C=C\CC(C1)C(=O)Cl |
Kanonische SMILES |
C1CC=CCCC=CCC(C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


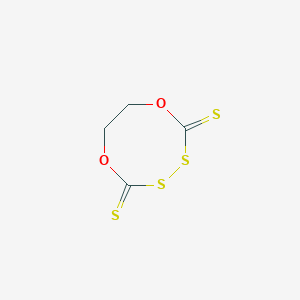
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
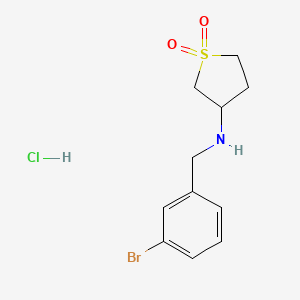
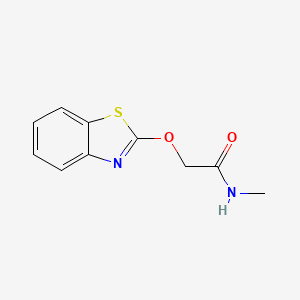
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

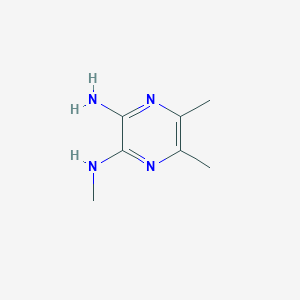
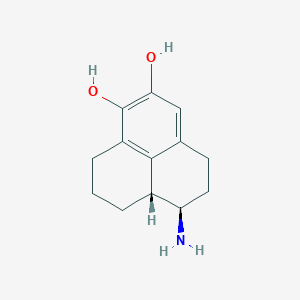
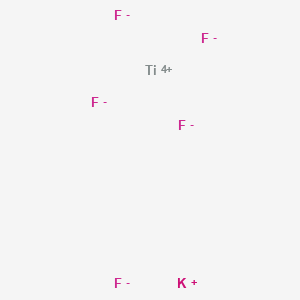
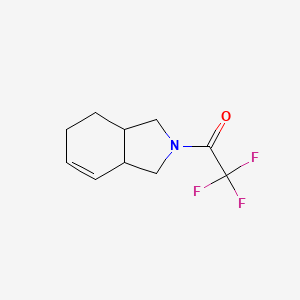
![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
